
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-, also known as ABT-089, is a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential applications in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- acts as a selective agonist of the α4β2 subtype of nAChRs, which are widely distributed in the brain and play a key role in cognitive function. By binding to these receptors, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- enhances the release of neurotransmitters such as dopamine and acetylcholine, which are important for learning and memory.
Biochemical and Physiological Effects:
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- has been shown to have a number of biochemical and physiological effects, including improving cognitive function, enhancing attention, and increasing the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- has several advantages for use in laboratory experiments, including its selectivity for the α4β2 subtype of nAChRs, its favorable safety profile, and its ability to improve cognitive function and memory. However, there are also some limitations to its use, including the need for careful dosing and monitoring to avoid potential adverse effects.
Orientations Futures
There are many potential future directions for research on 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-, including further studies of its efficacy in treating cognitive disorders such as Alzheimer's disease and ADHD, as well as investigations into its mechanisms of action and potential applications in other areas such as addiction and pain management. Additionally, there is a need for further optimization of the synthesis method to improve yield and purity, as well as exploration of new analogs and derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- involves several steps, including the formation of a piperazine intermediate and subsequent coupling with a triazole ring. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to improve the yield and purity of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)-.
Applications De Recherche Scientifique
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- has been extensively studied for its potential therapeutic applications in cognitive disorders. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. Clinical trials have also demonstrated its efficacy in improving cognitive performance and attention in humans.
Propriétés
Numéro CAS |
153896-47-0 |
|---|---|
Nom du produit |
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (S)- |
Formule moléculaire |
C23H29N5O2 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-[(2S)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m0/s1 |
Clé InChI |
IVIVGYTUQVJVPF-SFHVURJKSA-N |
SMILES isomérique |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES canonique |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Synonymes |
3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPYL)-, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



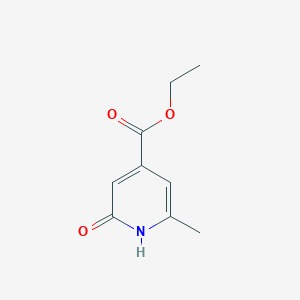
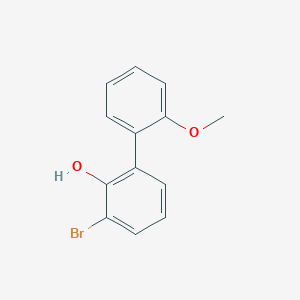


![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)

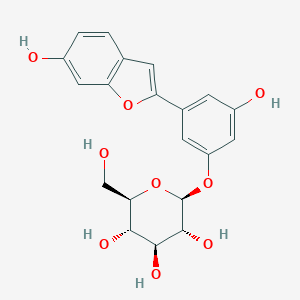
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
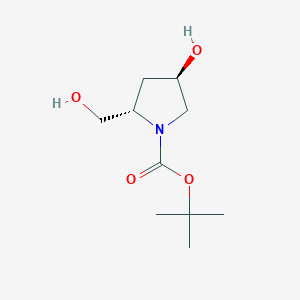
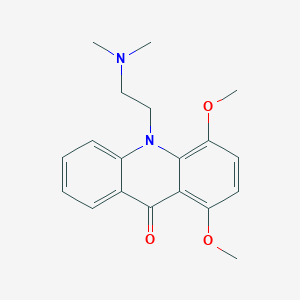
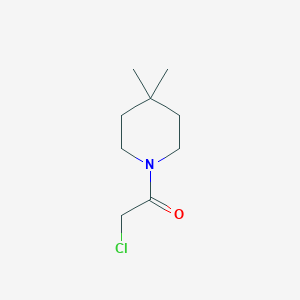
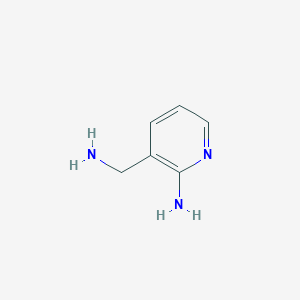

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)